



# Application Notes and Protocols: B16 Melanoma Metastasis Model and SK-216 Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The B16 murine melanoma model is a widely utilized and well-characterized syngeneic model for studying melanoma progression and metastasis.[1] Originating from a spontaneous tumor in a C57BL/6 mouse, the B16 cell line and its highly metastatic sublines, such as B16-F10, are instrumental in preclinical oncology research. These cells, when injected intravenously, readily form metastatic nodules in the lungs, mimicking a critical aspect of human metastatic melanoma.[1] This model's robustness and reproducibility make it an excellent platform for evaluating novel anti-cancer therapeutics.

**SK-216** is a specific, orally available inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1).[2][3] PAI-1 is a serine protease inhibitor that has been implicated in the progression of various cancers.[4] Elevated PAI-1 levels are often associated with poor prognosis. In the context of the tumor microenvironment, PAI-1 can promote tumor progression and angiogenesis.[2][3] Notably, while B16 melanoma cells themselves do not secrete significant levels of PAI-1, the host microenvironment does. Research indicates that **SK-216** exerts its anti-tumor and anti-metastatic effects by targeting this host-derived PAI-1, thereby inhibiting angiogenesis.[2]

These application notes provide detailed protocols for utilizing the B16 melanoma metastasis model to evaluate the efficacy of **SK-216**, along with data presentation and visualization of the underlying signaling pathways.



## **Quantitative Data Presentation**

The following tables summarize the in vivo efficacy of **SK-216** in a B16 melanoma metastasis model, based on data from preclinical studies.

Table 1: Effect of SK-216 on Subcutaneous B16 Melanoma Tumor Growth

| Treatment Group   | Dose (in drinking water) | Mean Tumor Volume (mm³)<br>± SEM (Day 14) |
|-------------------|--------------------------|-------------------------------------------|
| Control (Vehicle) | 0 ppm                    | 1550 ± 250                                |
| SK-216            | 100 ppm                  | 900 ± 150                                 |
| SK-216            | 500 ppm                  | 750 ± 120                                 |

Note: Data are representative values derived from published studies and are intended for illustrative purposes. Actual results may vary.

Table 2: Effect of SK-216 on B16 Melanoma Lung Metastasis

| Treatment Group   | Dose (in drinking water) | Mean Number of Lung<br>Nodules ± SEM (Day 21) |
|-------------------|--------------------------|-----------------------------------------------|
| Control (Vehicle) | 0 ppm                    | 180 ± 30                                      |
| SK-216            | 100 ppm                  | 90 ± 20                                       |
| SK-216            | 500 ppm                  | 70 ± 15                                       |

Note: Data are representative values derived from published studies and are intended for illustrative purposes. Actual results may vary.

## **Signaling Pathways**

The following diagram illustrates the proposed signaling pathway through which **SK-216** inhibits angiogenesis in the tumor microenvironment.





Click to download full resolution via product page

Caption: **SK-216** inhibits host PAI-1, disrupting pro-angiogenic signaling.



## **Experimental Workflow**

The following diagram outlines the typical experimental workflow for evaluating **SK-216** in the B16 melanoma metastasis model.





Click to download full resolution via product page

Caption: Workflow for B16 melanoma metastasis assay with SK-216 treatment.



# Experimental Protocols In Vivo B16 Melanoma Metastasis Model

Objective: To evaluate the effect of **SK-216** on the formation of lung metastases by B16-F10 melanoma cells.

#### Materials:

- B16-F10 murine melanoma cells
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA
- 6-8 week old male C57BL/6 mice
- SK-216
- Vehicle for SK-216 (e.g., sterile drinking water)
- 27-30 gauge needles and 1 mL syringes
- Animal housing and monitoring equipment

#### Protocol:

- Cell Culture: Culture B16-F10 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain exponential growth.
- Cell Preparation: On the day of injection, harvest cells using Trypsin-EDTA. Wash the cells with sterile PBS and resuspend in sterile PBS at a concentration of 2.5 x 10<sup>5</sup> viable cells per 100 μL. Place the cell suspension on ice.
- Animal Grouping and Acclimatization: Randomly assign mice to treatment groups (e.g., Vehicle control, 100 ppm SK-216, 500 ppm SK-216) with n=8-10 mice per group. Allow mice to acclimatize for at least one week before the experiment.



- Intravenous Injection: Warm the mice under a heat lamp to dilate the tail veins. Restrain each mouse and inject 100  $\mu$ L of the B16-F10 cell suspension (2.5 x 10^5 cells) into a lateral tail vein.
- **SK-216** Administration: Immediately following tumor cell injection, provide the mice with drinking water containing the appropriate concentration of **SK-216** or vehicle. Prepare fresh **SK-216** solutions weekly.
- Monitoring: Monitor the mice daily for signs of distress, and record their body weight twice weekly.
- Termination and Tissue Harvest: On day 21 post-injection, euthanize the mice. Carefully dissect and remove the lungs.
- Quantification of Metastases: Rinse the lungs in PBS and fix in Bouin's solution or 10% neutral buffered formalin. The metastatic nodules will appear as white nodules on the black surface of the lungs of C57BL/6 mice. Count the number of surface nodules on all lung lobes for each mouse.

## In Vitro Cell Migration and Invasion Assays

Objective: To assess the direct effect of **SK-216** on the migratory and invasive potential of B16-F10 cells.

#### Materials:

- B16-F10 cells
- 24-well Transwell inserts (8 μm pore size)
- Matrigel Basement Membrane Matrix
- Serum-free and complete cell culture medium
- SK-216
- Cotton swabs



- Methanol or 4% paraformaldehyde for fixing
- Crystal Violet stain

#### Protocol for Invasion Assay:

- Matrigel Coating: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium (e.g., 1:3 ratio). Add 50-100 μL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for solidification.
- Cell Seeding: Harvest B16-F10 cells and resuspend them in serum-free medium containing different concentrations of **SK-216** or vehicle control. Seed 5 x 10<sup>4</sup> cells in 200 μL of the cell suspension into the upper chamber of the Matrigel-coated inserts.
- Chemoattractant: Add 500  $\mu L$  of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.
- Incubation: Incubate the plate at 37°C for 24 hours.
- Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber. Use
  a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface
  of the membrane.
- Fixation and Staining: Fix the cells that have invaded through the membrane to the lower surface by immersing the inserts in methanol or 4% paraformaldehyde for 15 minutes. Stain the cells with 0.1% Crystal Violet for 20 minutes.
- Quantification: Gently wash the inserts with water. Count the number of stained, invaded cells in several random fields under a microscope.

Protocol for Migration Assay: The protocol is identical to the invasion assay, but without the initial Matrigel coating of the Transwell inserts.

## **Western Blotting for Angiogenesis-Related Proteins**

Objective: To analyze the effect of **SK-216** on the expression of key proteins involved in angiogenesis in endothelial cells co-cultured with B16 melanoma cells.



#### Materials:

- Endothelial cells (e.g., HUVECs)
- B16-F10 conditioned medium
- SK-216
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-VEGFR2, anti-p-VEGFR2, anti-ERK, anti-p-ERK, anti-β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

#### Protocol:

- Cell Treatment: Culture endothelial cells and treat them with B16-F10 conditioned medium in the presence of various concentrations of SK-216 or vehicle control for a specified time (e.g., 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.



- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Syngeneic murine metastasis models: B16 melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Plasminogen Activating Inhibitor-1 Might Predict the Efficacy of Anti-PD1 Antibody in Advanced Melanoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: B16 Melanoma Metastasis Model and SK-216 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10788246#b16-melanoma-metastasis-model-and-sk-216-treatment]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com